molecular formula C22H23N3O B2695244 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 956404-93-6

3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2695244
CAS No.: 956404-93-6
M. Wt: 345.446
InChI Key: FHDWSVQSQBYXJC-HZHRSRAPSA-N
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Description

3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-based oxime derivative characterized by a cyclohexylphenyl substituent at the 3-position of the pyrazole ring and a phenyl group at the 1-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-23-15-20-16-25(21-9-5-2-6-10-21)24-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17,26H,1,3-4,7-8H2/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDWSVQSQBYXJC-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions: The phenyl and cyclohexylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Oxime Formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxime Formation and Tautomerism

The oxime group is formed via condensation of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., pyridine or NaOH) . Key features include:

  • Tautomeric equilibrium : The oxime exists in syn (Z) and anti (E) configurations, with the anti form typically dominating in polar solvents due to intramolecular hydrogen bonding between the oxime hydroxyl and pyrazole nitrogen .

  • Crystallography : Single-crystal X-ray studies of analogous compounds reveal planar geometries stabilized by π-stacking and hydrogen-bonding networks with water molecules .

Oxidation Reactions

The oxime undergoes oxidation to form nitrile or nitroso derivatives:

Reagent Product Conditions Yield
KMnO₄ (acidic)Pyrazole-4-carboxylic acid derivativesAqueous H₂SO₄, 80°C, 6 hr70–85%
I₂/DMSOPyrazolyl-1,2,5-oxadiazole-N-oxideRT, 2 hr65%
H₂O₂/KOHPyrazolyl chromenonesMethanol, reflux, 12 hr78%

Mechanistic Insight : Oxidation with iodobenzene diacetate (IBD) induces dimerization via N–O bond formation, yielding bis-pyrazolyl oxadiazole derivatives .

Cyclization Reactions

The oxime participates in heterocycle synthesis:

  • With 2-hydroxyacetophenone : Forms chalcone intermediates, which cyclize to 4H-chromen-4-ones under oxidative conditions (H₂O₂/KOH) . These derivatives exhibit antifungal activity.

  • With thiosemicarbazide : Generates thiazole hybrids via condensation followed by cyclocondensation with phenacyl bromides .

Example :

text
Pyrazole-oxime + Thiosemicarbazide → Thiosemicarbazone → Thiazole derivative (antibacterial)[1]

Condensation Reactions

The oxime acts as a nucleophile in Schiff base formation:

  • With amines : Produces hydrazones, semicarbazones, or thiosemicarbazones under mild acidic/basic conditions .

  • With active methylene compounds : Forms Knoevenagel adducts (e.g., with malononitrile) .

Notable Application : Glycosylation of the oxime with N-glycosyl-N'-aminothioureas yields glycosyl-thiourea hybrids with potential bioactive properties .

Reduction and Alkylation

  • Reduction : Sodium borohydride reduces the oxime to the corresponding amine (-CH₂-NH₂) .

  • Alkylation : Treatment with alkyl bromides or epichlorohydrin forms ethers (e.g., O-alkyl oximes) .

Synthetic Pathway :

text
Pyrazole-oxime + R-X → O-alkyl oxime → Wittig reaction → Alkenylpyrazoles[1]

Metal-Complexation Behavior

The oxime’s hydroxyl and imine groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺):

  • Copper templating : Facilitates crystallization and stabilizes supramolecular architectures via O–H···O and N–H···O bonds .

  • Catalytic applications : Metal complexes are explored in oxidation catalysis and sensor development .

Biological Activity Correlations

Derivatives exhibit:

  • Antimicrobial activity : Thiazole and oxadiazole hybrids show MIC values of 8–32 µg/mL against S. aureus and C. albicans .

  • β-Adrenoceptor antagonism : Oxime ethers demonstrate moderate β₁/β₂-blocking activity (IC₅₀: 10–50 µM) .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C without melting.

  • Photodegradation : UV exposure induces E/Z isomerization and oxidative cleavage .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazole, including 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspases.
  • Anti-inflammatory Properties : The compound may interact with proteins involved in inflammatory pathways, although detailed mechanistic studies are required to elucidate these interactions fully.
  • Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties, making it a candidate for further studies in combating resistant microbial strains .

Anticancer Research

The anticancer potential of this compound has been evaluated through various in vitro assays. For instance, cytotoxic effects were observed against several cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-715
HeLa10
A54920

These results indicate significant antiproliferative effects, warranting further exploration into its mechanisms of action and potential therapeutic applications.

Anti-inflammatory Studies

The compound's interaction with inflammatory mediators suggests its potential use in treating inflammatory diseases. Studies have shown that it may inhibit the expression of pro-inflammatory cytokines, providing a foundation for developing anti-inflammatory therapies .

Antimicrobial Applications

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxic effects on cancer cell lines revealed that the compound exhibits significant antiproliferative effects against various types of cancer cells, indicating its potential as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

Another study investigated the compound's ability to modulate inflammatory responses in vitro, showing promise for therapeutic applications in conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, highlighting substituent effects, synthesis routes, and biological activities:

Compound Substituents Synthesis Highlights Biological/Functional Properties Reference
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime 3-ClPh, 1-Ph Claisen-Schmidt condensation; oxime formation via hydroxylamine. Intermediate for antimicrobial/anti-inflammatory pyrazole derivatives .
(E)-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime 3-FPh, 1-Ph Vilsmeier-Haack formylation followed by oxime synthesis. Evaluated in anticancer/anti-inflammatory studies; fluorine enhances electronegativity .
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime 3-MeOPh, 1-Ph POCl3-DMF-mediated formylation; oxime formation with NH2OH. Used to synthesize Schiff bases with antimicrobial activity .
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime 1-Me, 3-Me, 5-OPh Multi-step cyclization; oxime introduced via ethyl bromoacetate/thiosemicarbazide. Exhibits insecticidal activity; phenoxy group enhances steric bulk .
This compound (Target) 3-CyclohexylPh, 1-Ph Likely analogous to Claisen-Schmidt/Vilsmeier-Haack routes with cyclohexyl precursors. Predicted enhanced lipophilicity for membrane penetration; potential insecticidal/antimicrobial use. N/A

Key Observations:

Electron-Donating Groups (MeO): Enhance solubility and stability; methoxy derivatives are precursors for bioactive Schiff bases . Bulky Groups (Cyclohexyl, Phenoxy): The cyclohexyl group in the target compound likely improves lipophilicity and bioavailability compared to smaller substituents, facilitating membrane penetration .

Synthesis :

  • Most analogs are synthesized via Claisen-Schmidt condensation (e.g., chalcone intermediates) or Vilsmeier-Haack formylation (e.g., POCl3-DMF-mediated aldehyde formation) .
  • Oxime formation typically involves reaction with hydroxylamine under acidic or neutral conditions .

Biological Activity: Antimicrobial: Schiff bases derived from pyrazole-4-carbaldehydes show activity against bacteria/fungi . Insecticidal: Pyrazole oximes with bulky substituents (e.g., phenoxy, pyridyl) exhibit potent activity against pests like Mythimna separata .

Biological Activity

3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a synthetic organic compound belonging to the pyrazole class, characterized by its complex structure that includes a cyclohexyl group, a phenyl group, and an oxime functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted its diverse applications and mechanisms of action.

  • Molecular Formula : C22_{22}H23_{23}N3_{3}O
  • Molecular Weight : 345.44 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : Approximately 532.1 °C
  • pKa : Around 10.39

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki-Miyaura Coupling Reaction : A widely used method for forming carbon-carbon bonds under mild conditions.
  • Oxime Formation : The aldehyde functional group can be converted into an oxime through reaction with hydroxylamine.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.

Compound NameActivityReference
This compoundAntimicrobial
3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oximeAntimicrobial
3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oximeAnticancer

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly in inhibiting COX enzymes involved in inflammatory pathways. In vitro studies suggest that it may reduce inflammation markers effectively.

Anticancer Activity

Preliminary investigations have indicated that this compound may have anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial resistance.
  • Receptor Binding : Interaction with specific receptors could modulate signaling pathways related to cancer progression and inflammation.

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related pyrazole compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in treating infections.
  • Anti-inflammatory Effects : In an experimental model of arthritis, a pyrazole derivative was shown to significantly reduce paw swelling and inflammatory cytokine levels, suggesting therapeutic potential for inflammatory diseases.
  • Anticancer Properties : In vitro assays revealed that the compound induced apoptosis in breast cancer cell lines, highlighting its potential as a lead compound for further drug development.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime?

The oxime is typically synthesized by condensing the aldehyde precursor (3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with hydroxylamine hydrochloride (NH2_2OH·HCl) in a basic alcoholic medium. Ethanol or methanol is commonly used as the solvent, with potassium hydroxide (KOH) or sodium acetate (NaOAc) as the base. The reaction is refluxed for 4–6 hours, followed by cooling and recrystallization from ethyl acetate or ethanol to isolate the product .

Q. How is the oxime configuration (E/Z) confirmed experimentally?

The E/Z configuration is determined using X-ray crystallography. For example, single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings and hydrogen-bonding patterns, as seen in structurally similar pyrazole oximes (e.g., 5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime). Additionally, 1^1H NMR coupling constants between the oxime proton (H–N–O) and adjacent groups provide indirect evidence .

Q. What spectroscopic methods are used to characterize this compound?

  • IR spectroscopy : Confirms the presence of C=N (1600–1650 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) stretches.
  • 1^1H/13^{13}C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and the oxime proton (δ 8.0–9.5 ppm).
  • Mass spectrometry : Validates molecular weight via [M+H]+^+ peaks. For example, a derivative with a molecular weight of 327.18 g/mol (C16_{16}H11_{11}BrN2_2O) showed a base peak at m/z 327 .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole oxime derivatives?

SCXRD analysis using programs like SHELXL97 refines bond lengths, angles, and intermolecular interactions. For instance, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, two independent molecules in the asymmetric unit exhibited dihedral angles of 26.0° and 39.9° between pyrazole and aryl rings, highlighting conformational flexibility. Hydrogen-bonding networks (e.g., O–H⋯N) stabilize the crystal lattice .

Q. What experimental strategies optimize oxime ester formation for enhanced bioactivity?

  • Reagent stoichiometry : Excess NH2_2OH·HCl (1.5–2.0 equivalents) ensures complete conversion of the aldehyde to oxime.
  • Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization minimizes byproducts.
  • Derivatization : Reacting the oxime with acyl chlorides (e.g., 3-(trifluoromethyl)pyrazole-4-carbonyl chloride) under basic conditions yields ester derivatives with improved antifungal activity .

Q. How do substituents on the pyrazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., CF3_3) : Enhance antifungal potency by increasing membrane permeability. For example, 3-(difluoromethyl)-pyrazole-4-carboxaldehyde oxime esters showed IC50_{50} values of 0.8–1.2 µg/mL against Botrytis cinerea.
  • Bulky substituents (e.g., cyclohexylphenyl) : Improve target specificity by sterically blocking non-specific interactions .

Q. What computational methods support mechanistic studies of oxime bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with fungal cytochrome P450 enzymes, identifying key binding residues (e.g., Leu321, Phe484) .

Data Analysis & Contradictions

Q. How to address discrepancies in antifungal activity data across studies?

  • Strain variability : Activity against Valsa mali may differ due to regional pathogen isolates.
  • Assay conditions : MIC values vary with agar dilution vs. broth microdilution methods. Standardize protocols using CLSI guidelines .

Q. Why do some oxime derivatives exhibit low crystallinity?

Flexible cyclohexylphenyl groups disrupt crystal packing. Co-crystallization with small molecules (e.g., DMSO) or using high-boiling solvents (e.g., DMF) improves crystal quality .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Pyrazole Oximes

ParameterValue (Example)Reference
Space groupP1 (triclinic)
Dihedral angle (pyrazole/aryl)26.0°–83.3°
R factor0.052–0.158

Q. Table 2: Antifungal Activity of Pyrazole Oxime Esters

CompoundPathogen (IC50_{50}, µg/mL)Reference
3-(CF3_3)-Pyrazole oximeBotrytis cinerea (0.8)
3-(CH3_3)-Pyrazole oximeGaeumannomyces graminis (5.2)

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